3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL
Overview
Description
“3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL” is a heterocyclic organic compound . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .
Molecular Structure Analysis
The molecular formula of this compound is C14H19Cl2NO . Its molecular weight is 288.21 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.21 . More specific properties like melting point, boiling point, and density are not provided in the available literature .Scientific Research Applications
Environmental Impact and Biodegradation
Research on chlorophenols, structurally related to "3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL", has shown their moderate toxicity to aquatic life, with potential considerable effects upon long-term exposure. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, but can be moderate to high under certain conditions. Bioaccumulation is expected to be low, although their strong organoleptic impact is notable (Krijgsheld & Gen, 1986).
Chemical Analysis and Synthesis
Arylcycloalkylamines, which include structural motifs present in the compound of interest, are highlighted for their role in the synthesis and evaluation of ligands for D2-like receptors. Such research emphasizes the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity, showcasing the chemical versatility of compounds structurally related to "this compound" (Sikazwe et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(3,4-dichlorophenyl)piperidin-3-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-4-3-11(9-13(12)16)14(6-2-8-18)5-1-7-17-10-14/h3-4,9,17-18H,1-2,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSLGEHCZNXJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CCCO)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448967 | |
Record name | 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182621-51-8 | |
Record name | 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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